[2,3'-Bipyridin]-6-ylmethanamine
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Overview
Description
[2,3’-Bipyridin]-6-ylmethanamine is a compound belonging to the bipyridine family, characterized by two pyridine rings connected at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,3’-Bipyridin]-6-ylmethanamine typically involves the coupling of pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst.
Stille Coupling: This method uses an organotin compound and a halogenated pyridine, also in the presence of a palladium catalyst.
Negishi Coupling: This method involves the reaction of an organozinc compound with a halogenated pyridine, catalyzed by palladium.
These methods often require specific reaction conditions, such as inert atmospheres, specific solvents, and controlled temperatures .
Industrial Production Methods
Industrial production of bipyridine derivatives, including [2,3’-Bipyridin]-6-ylmethanamine, often involves large-scale coupling reactions using optimized catalysts and reaction conditions to maximize yield and minimize costs .
Chemical Reactions Analysis
Types of Reactions
[2,3’-Bipyridin]-6-ylmethanamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amines .
Scientific Research Applications
[2,3’-Bipyridin]-6-ylmethanamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry, facilitating the formation of metal complexes.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials, including polymers and supramolecular structures
Mechanism of Action
The mechanism of action of [2,3’-Bipyridin]-6-ylmethanamine involves its interaction with specific molecular targets, such as metal ions in coordination complexes. These interactions can influence various biochemical pathways, including enzyme activity and signal transduction .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its ability to form stable complexes with transition metals.
4,4’-Bipyridine: Used as a precursor to redox-active compounds like paraquat.
3,4’-Bipyridine: Known for its use in pharmaceuticals, particularly in the treatment of heart failure
Uniqueness
[2,3’-Bipyridin]-6-ylmethanamine is unique due to its specific structural configuration, which allows for distinct interactions with metal ions and other molecules. This uniqueness makes it valuable in specialized applications, such as the development of novel materials and therapeutic agents .
Properties
Molecular Formula |
C11H11N3 |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
(6-pyridin-3-ylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C11H11N3/c12-7-10-4-1-5-11(14-10)9-3-2-6-13-8-9/h1-6,8H,7,12H2 |
InChI Key |
CMZJBDBBCFRXPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C2=CN=CC=C2)CN |
Origin of Product |
United States |
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